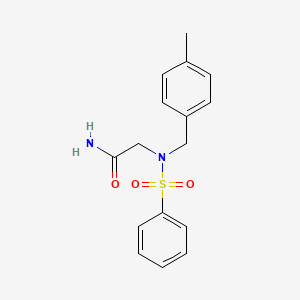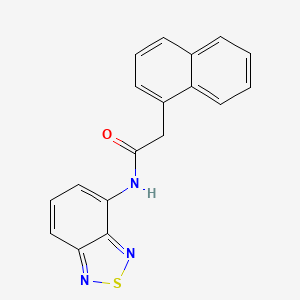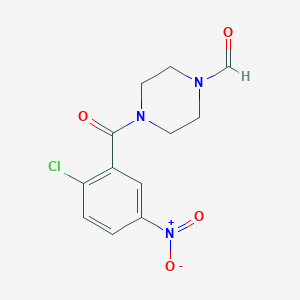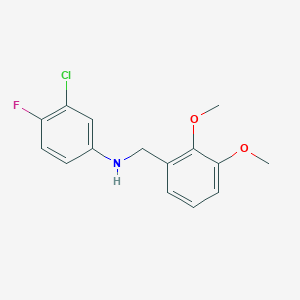
N-(5-tert-butyl-3-isoxazolyl)-N'-(3,4-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-N'-(3,4-dimethoxyphenyl)urea, commonly known as A771726, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. A771726 belongs to the class of drugs known as immunosuppressants and has been shown to be effective in the treatment of autoimmune diseases like rheumatoid arthritis, systemic lupus erythematosus, and psoriasis.
Applications De Recherche Scientifique
A771726 has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, systemic lupus erythematosus, and psoriasis. A771726 works by inhibiting the proliferation of T cells, which are involved in the immune response. It also inhibits the production of cytokines, which are involved in the inflammatory response.
Mécanisme D'action
A771726 works by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for the proliferation of T cells. A771726 also inhibits the production of cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
A771726 has been shown to have several biochemical and physiological effects. It inhibits the proliferation of T cells, which are involved in the immune response. It also inhibits the production of cytokines, which are involved in the inflammatory response. A771726 has been shown to be effective in the treatment of autoimmune diseases like rheumatoid arthritis, systemic lupus erythematosus, and psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
A771726 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. Another advantage is that it has a well-understood mechanism of action. However, one limitation is that it is a small molecule inhibitor, which may limit its effectiveness in vivo. Another limitation is that it may have off-target effects, which could lead to unwanted side effects.
Orientations Futures
There are several future directions for the study of A771726. One direction is the development of more potent and selective inhibitors of DHODH. Another direction is the investigation of the potential use of A771726 in the treatment of other autoimmune diseases. Additionally, the potential use of A771726 in combination with other immunosuppressive agents should be investigated. Finally, the long-term safety and efficacy of A771726 should be studied in clinical trials.
Méthodes De Synthèse
The synthesis of A771726 is a complex process that involves several steps. The starting material for the synthesis is 3,4-dimethoxybenzaldehyde, which is reacted with tert-butyl hydroxylamine to form the corresponding oxime. The oxime is then cyclized with phosphorus oxychloride to give the isoxazole ring. The resulting isoxazole is then reacted with 3,4-dimethoxyphenyl isocyanate to form the urea derivative, which is then deprotected with trifluoroacetic acid to give the final product, A771726.
Propriétés
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)13-9-14(19-23-13)18-15(20)17-10-6-7-11(21-4)12(8-10)22-5/h6-9H,1-5H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWNKSRQNQVKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823782 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5730172.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5730174.png)

![1-phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B5730207.png)
![N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5730213.png)
![N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide](/img/structure/B5730216.png)
![N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5730218.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5730227.png)


![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxybenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone](/img/structure/B5730253.png)

